Bromophycolide E
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Overview
Description
Bromophycolide E is a natural product found in Callophycus serratus with data available.
Scientific Research Applications
Antimalarial Properties
Bromophycolide compounds, including Bromophycolide E, have shown promise in the fight against malaria. These natural products, derived from the Fijian red alga Callophycus serratus, display antimalarial activities. Notably, bromophycolides J-Q demonstrated low micromolar activity against the human malaria parasite Plasmodium falciparum, representing significant potential for future antimalarial therapies. This research expands our understanding of the structural variety of diterpene-benzoate macrolides and their biological activities, emphasizing the relevance of marine natural products in medical research (Lane et al., 2009).
Antifungal and Antimicrobial Activities
Bromophycolides, including this compound, have also been implicated in antimicrobial and antifungal defenses. These compounds were found to inhibit the growth of the marine fungal pathogen Lindra thalassiae, suggesting a role in the chemical defense mechanisms of marine organisms. The detection of bromophycolides on the surface of algal tissues using reactive desorption electrospray ionization mass spectrometry (DESI-MS) underlines their potential ecological functions and opens avenues for exploring their applications in controlling microbial infections in various environments (Nyadong et al., 2009).
Cancer Cell Line Cytotoxicity
Research into the structural variety and bioactivity of bromophycolides has also uncovered their modest cytotoxicity towards selected human cancer cell lines. The discovery of new bromophycolides from the red alga Callophycus serratus adds to the existing repertoire of diterpene-benzoate macrolides with potential antineoplastic activities. These findings highlight the importance of marine natural products in the development of new anticancer therapies (Lin et al., 2010).
Properties
Molecular Formula |
C27H36Br2O4 |
---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
(3R,7S,8S,11R,12S,15S)-7,11-dibromo-12,21-dihydroxy-8,12-dimethyl-4-methylidene-15-prop-1-en-2-yl-16-oxatricyclo[16.3.1.03,8]docosa-1(21),18(22),19-trien-17-one |
InChI |
InChI=1S/C27H36Br2O4/c1-16(2)22-10-13-27(5,32)24(29)11-12-26(4)20(17(3)6-9-23(26)28)15-19-14-18(25(31)33-22)7-8-21(19)30/h7-8,14,20,22-24,30,32H,1,3,6,9-13,15H2,2,4-5H3/t20-,22+,23+,24-,26+,27+/m1/s1 |
InChI Key |
IPAZKUSUTMJKCC-LXZFFOPQSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]([C@@H](CC[C@@]2([C@H](CCC(=C)[C@H]2CC3=C(C=CC(=C3)C(=O)O1)O)Br)C)Br)(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(CCC2(C(CCC(=C)C2CC3=C(C=CC(=C3)C(=O)O1)O)Br)C)Br)(C)O |
Synonyms |
bromophycolide E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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